molecular formula C18H18N4O2 B6524046 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440332-61-6

3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B6524046
CAS RN: 440332-61-6
M. Wt: 322.4 g/mol
InChI Key: DJQVAQJIRNDYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one, also known as BMBT, is a heterocyclic compound with an aromatic ring structure. It is a member of the family of benzotriazinones, which are a group of compounds with a wide range of applications in organic chemistry. BMBT has been studied extensively for its use in organic synthesis and as a catalyst in various reactions. It is also used in the field of medicine and biochemistry as a ligand for binding to proteins and other biomolecules.

Mechanism of Action

3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a ligand that binds to proteins and other biomolecules. It binds to these molecules through its aromatic ring structure, which gives it an affinity for certain proteins and other biomolecules. The binding of 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one to proteins and other biomolecules can alter the structure and function of these molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one has been studied for its effects on biochemical and physiological processes. It has been found to have an effect on the metabolism of carbohydrates, proteins, and fats, as well as on the synthesis of hormones and neurotransmitters. In addition, it has been found to have a role in the regulation of gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used as a catalyst in a variety of reactions. In addition, it is relatively non-toxic and has a low potential for side effects. The main limitation of using 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one in laboratory experiments is that it is not very stable and can degrade over time.

Future Directions

The use of 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one in scientific research is expected to continue to grow in the future. Possible future directions include the use of 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one as a catalyst in the synthesis of new drugs, as a ligand in the study of protein-ligand interactions, and as a stabilizing agent in the manufacture of food additives. In addition, it may be used in the development of new materials for use in medical devices and in the production of dyes and pigments.

Synthesis Methods

3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one can be synthesized from the reaction of morpholine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a two-step process. In the first step, the morpholine reacts with the benzyl chloride to form an intermediate compound. In the second step, this intermediate compound reacts with the base to form the desired 3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one product. This method is relatively simple and has been used extensively in organic synthesis.

Scientific Research Applications

3-benzyl-6-(morpholin-4-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a ligand in biochemistry, and as a stabilizing agent in pharmaceuticals. In addition, it is used in the field of materials science as a catalyst in the synthesis of polymers, as a stabilizer in the manufacture of food additives, and as a dye in the production of dyes and pigments.

properties

IUPAC Name

3-benzyl-6-morpholin-4-yl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18-16-12-15(21-8-10-24-11-9-21)6-7-17(16)19-20-22(18)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVAQJIRNDYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=NN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.